Uniconazole

Übersicht

Beschreibung

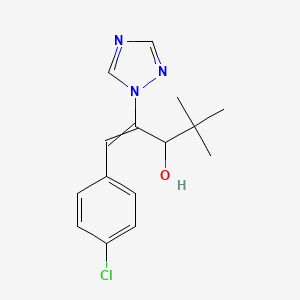

Uniconazole is a chemical compound with a complex structure that includes a triazole ring, a chlorophenyl group, and a tert-butyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- typically involves the reaction of 1H-1,2,4-triazole with an appropriate chlorophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Metabolism in Plants and Animals

Uniconazole undergoes distinct metabolic pathways in plants and animals, characterized by isomerization, conjugation, and enzymatic transformations.

Plant Metabolism

-

E/Z Isomerization : The major ES isomer undergoes reversible E/Z isomerization under physiological conditions .

-

Cyclization : Followed by hydroxylation at the terminal carbon and conjugation (e.g., formation of CYC-4Cl derivatives) .

-

Oxidation : In tomatoes, oxidation of the hydroxyl group to a ketone occurs .

Animal Metabolism

-

Rapid Absorption : Excreted primarily via feces (30–60%) and urine (40–67%) within 7 days .

-

Extensive Metabolism : ~80–90% of the dose is converted to biotransformation products, including CH₂OH-7E and COOH-7E .

-

Sex-Specific Differences : Males excrete slightly more via feces, with metabolites like triazole accumulating in blood .

Metabolic Pathways Comparison

Adsorption and Corrosion Inhibition on Steel Surfaces

This compound acts as a mixed-type corrosion inhibitor for steel in simulated concrete pore solutions.

Mechanism

-

Adsorption : Forms a hydrophobic layer on steel surfaces, reducing charge transfer and impeding corrosive interactions .

-

Electrochemical Behavior :

Surface Morphology

| This compound Concentration | Surface Features |

|---|---|

| mol/L | Moderate reduction in corrosion pits |

| mol/L | Smooth surface with minimal pitting |

Interaction with Chlorophyll a-b Binding Proteins

This compound binds to chlorophyll a-b binding protein 13 (Cab13), affecting photosynthetic efficiency under cold stress .

Binding Characteristics

-

Affinity : Confirmed via isothermal titration calorimetry (ITC) .

-

Impact : Alters photosynthetic pathways, particularly in mung bean under cold stress .

Modulation of Phenylpropanoid and Flavonoid Pathways

This compound represses lignin synthesis and alters flavonoid production by targeting key enzymes.

Key Pathways

-

Phenylpropanoid Biosynthesis : Inhibits BrbZIP39–BrPAL4 module, reducing lignin content .

-

Flavonoid Biosynthesis : Upregulates flavonoids (e.g., kaempferol-3,7-O-dirhamnoside) via phenylpropanoid pathway modulation .

Enzyme Activity Changes

| Enzyme | Activity Trend (this compound-Treated vs. Control) |

|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | ↓↓↓ (Hypocotyl dwarfing) |

| Shikimate O-Hydroxycinnamoyltransferase (HCT) | ↑↑↑ (Banana dwarfism) |

Wissenschaftliche Forschungsanwendungen

Crop Yield Improvement

- Rice : Studies have demonstrated that exogenous application of Uniconazole significantly enhances the physiological metabolism and grain yield of rice under salt stress conditions. It improves stress tolerance by modulating morphogenesis and physiological processes, leading to better growth parameters and yield outcomes (Zhou et al., 2024) .

- Maize : this compound has been shown to increase maize yield by altering ear shape, enhancing photosynthetic efficiency, and boosting antioxidant activity under salt stress (Xu et al., 2022) .

- Rapeseed : Foliar application of this compound improves heat tolerance in rapeseed, allowing for better performance during high-temperature stress (Zhou and Leul, 1999) .

Stress Tolerance Enhancement

- Drought Resistance : In wheat, this compound application has been linked to improved drought tolerance by increasing leaf relative water content and reducing oxidative damage from reactive oxygen species (ROS). It enhances the activity of antioxidant enzymes and regulates gene expression related to stress responses (Zeng et al., 2023) .

- Salinity Stress : Studies indicate that this compound can mitigate the adverse effects of salinity on various crops by enhancing their physiological processes, leading to improved growth and productivity under saline conditions (Al-Rumaih, 2007) .

Physiological Effects

This compound affects several physiological parameters in plants:

- Photosynthetic Efficiency : The compound enhances chlorophyll content and promotes the expression of photosynthetic genes, thereby improving the overall photosynthetic capacity of plants under stress (Yu et al., 2022) .

- Antioxidant Activity : It increases the activity of antioxidant enzymes such as superoxide dismutase, which helps in scavenging ROS generated during stress conditions (Zeng et al., 2023) .

- Morphological Changes : The application leads to reduced plant height but increased root biomass, improving stability and nutrient uptake efficiency during adverse environmental conditions (Zhou et al., 2024) .

Case Studies

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-1,2,4-Triazole-1-ethanol, beta-[(2,4-dichlorophenyl)methyl]-alpha-(1,1-dimethylethyl)-: This compound has a similar structure but with two chlorine atoms on the phenyl ring.

Bitertanol: Another triazole derivative with a biphenyl group instead of a chlorophenyl group.

Uniconazole: A related compound with a similar triazole structure but different substituents.

Uniqueness

1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel |

C15H18ClN3O |

|---|---|

Molekulargewicht |

291.77 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3 |

InChI-Schlüssel |

YNWVFADWVLCOPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.